molecular formula C26H38O6 B1233785 Westcort

Westcort

Cat. No. B1233785
M. Wt: 446.6 g/mol
InChI Key: FZCHYNWYXKICIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentanoic acid [11-hydroxy-17-(2-hydroxy-1-oxoethyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] ester is a 21-hydroxy steroid.

Scientific Research Applications

1. Diagnostic Pathways in Emergency Medicine

The WESTCOR study aimed to improve diagnostic pathways for patients with acute chest pain in emergency departments. This cross-sectional and prospective observational study focused on developing rule-out/rule-in algorithms for non-ST elevation acute coronary syndrome (NSTE-ACS) using novel troponin assays. It also explored associations between biomarkers and the extent and severity of coronary atherosclerosis (Tjora et al., 2019).

2. Enhancing Research Infrastructure and Capacity

The Experimental Program to Stimulate Competitive Research (EPSCoR) was initiated to improve scientific infrastructure and foster science-based economic development. It provided a model for public support of scientific research by involving leaders at all levels and connecting research with state and community needs. The program's success in increasing the competitiveness of scientists and the effectiveness of scientific research has been significant (Strobel, 1996).

3. Data Stewardship and Service in Environmental and Ecological Science

The Environmental and Ecological Science Data Center for West China (WestDC) aims to manage and disseminate environmental and ecological data from western China. It serves as a knowledge repository and supports multidisciplinary research within the “Environment and Ecology of West China Research Plan” (Li et al., 2011).

4. Balancing Research Funding and State Budgets

Research on the NSF's EPSCoR program highlights the challenge of balancing academic research and development expenditures with state government support. The program, while increasing federal R&D support to states, also influenced the financial support for academic research from state governments (Wu, 2009).

5. Bridging the Gap Between Qualitative and Quantitative Science Studies

Efforts to bridge the divide between qualitative and quantitative approaches in science studies have led to a greater understanding of the dynamics in scientific research and communication. This is crucial for effective policy-making and advancing scientific knowledge (Leydesdorff et al., 2020).

properties

IUPAC Name

[11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-20,23,27,29H,4-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCHYNWYXKICIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860714
Record name 11,21-Dihydroxy-3,20-dioxopregn-4-en-17-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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